Ethyl 2,2-dimethylbut-3-enoate
CAS No.: 58544-20-0
Cat. No.: VC21212263
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58544-20-0 |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.2 g/mol |
IUPAC Name | ethyl 2,2-dimethylbut-3-enoate |
Standard InChI | InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3 |
Standard InChI Key | QXPBUEMBEQQXKU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)(C)C=C |
Canonical SMILES | CCOC(=O)C(C)(C)C=C |
Introduction
Chemical Structure and Identification
Molecular Structure and Basic Properties
Ethyl 2,2-dimethylbut-3-enoate is an ester formed from 2,2-dimethylbut-3-enoic acid and ethanol. The compound features a quaternary carbon bearing two methyl groups, which creates a sterically hindered environment around the ester functionality . This unique structural arrangement significantly influences its chemical behavior and reactivity profile. The compound is identified by the CAS number 58544-20-0 and has several synonyms in chemical literature, including 2,2-dimethyl-but-3-enoic acid ethyl ester and 2,2-Dimethyl-3-butenoic Acid Ethyl Ester .
Chemical Identifiers and Nomenclature
For computational and database purposes, Ethyl 2,2-dimethylbut-3-enoate is represented through several standardized chemical identifiers that enable precise identification across chemical databases and literature sources . These identifiers are essential for unambiguous chemical communication and database searching.
Table 1: Chemical Identifiers for Ethyl 2,2-dimethylbut-3-enoate
Identifier Type | Value |
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IUPAC Name | ethyl 2,2-dimethylbut-3-enoate |
CAS Registry Number | 58544-20-0 |
InChI | InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3 |
InChIKey | QXPBUEMBEQQXKU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)(C)C=C |
The IUPAC name systematically describes the compound's structure, while the InChI and SMILES notations provide machine-readable representations that facilitate computational analysis and database searching .
Physical and Chemical Properties
Physical Properties
Ethyl 2,2-dimethylbut-3-enoate possesses a range of physical properties that determine its behavior in various chemical environments and applications. These properties, summarized in Table 2, are critical for understanding its potential uses and handling requirements .
Table 2: Physical and Chemical Properties of Ethyl 2,2-dimethylbut-3-enoate
Property | Value |
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Molecular Formula | C8H14O2 |
Molecular Weight | 142.20 g/mol |
Density | 0.893 g/cm³ |
Boiling Point | 154.1°C at 760 mmHg |
Flash Point | 49.9°C |
LogP | 1.76170 |
Exact Mass | 142.09900 |
PSA (Polar Surface Area) | 26.30000 |
Index of Refraction | 1.423 |
These physical properties indicate that Ethyl 2,2-dimethylbut-3-enoate is a moderately volatile liquid with a relatively low boiling point compared to many other organic esters of similar molecular weight . The LogP value of 1.76170 suggests moderate lipophilicity, which influences its solubility characteristics in various solvents and potentially its behavior in biological systems .
Structural Features and Their Implications
The molecular structure of Ethyl 2,2-dimethylbut-3-enoate contains several key features that determine its chemical behavior . The quaternary carbon bearing two methyl groups creates steric hindrance around the carbonyl group, potentially affecting the reactivity of the ester functionality. The terminal vinyl group provides a site for additional chemical transformations, making this compound versatile in organic synthesis .
The combination of these structural elements results in a compound with multiple reactive sites that can participate in different types of chemical reactions, including esterification, hydrolysis, addition reactions at the carbon-carbon double bond, and potential polymerization under appropriate conditions .
Spectroscopic Characterization
Predicted Spectral Properties
Based on the molecular structure of Ethyl 2,2-dimethylbut-3-enoate, several spectroscopic characteristics can be predicted that would be useful for its identification and characterization .
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy would be expected to show distinct signal patterns reflecting the different hydrogen environments in the molecule:
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The ethyl group would display a characteristic triplet (for the terminal CH3) and quartet (for the CH2 adjacent to oxygen) pattern
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The two methyl groups attached to the quaternary carbon would appear as a singlet due to their chemical equivalence
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The vinyl group would show a complex pattern of signals reflecting the terminal alkene structure
13C NMR would reveal signals for all eight carbon atoms, with the carbonyl carbon displaying a characteristic downfield shift (~170-175 ppm) and the alkene carbons showing distinct signals in the 115-140 ppm range .
Infrared (IR) Spectroscopy
IR spectroscopy would be expected to reveal several characteristic absorption bands:
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Ester carbonyl stretching at approximately 1735-1750 cm-1
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C=C stretching vibration at approximately 1640-1680 cm-1
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C-O stretching at approximately 1200-1250 cm-1
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Various C-H stretching bands in the 2850-3000 cm-1 region
These spectral features would provide definitive confirmation of the compound's structure and functional groups .
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 142, corresponding to the molecular weight of the compound . Fragmentation patterns would likely include the loss of the ethoxy group (m/z 97), cleavage at the ester bond, and potentially fragments resulting from the loss of one or both methyl groups from the quaternary carbon .
Synthesis and Preparation
Purification Methods
Purification of the synthesized Ethyl 2,2-dimethylbut-3-enoate would likely involve standard techniques for purifying organic esters:
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Extraction and washing to remove water-soluble impurities
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Drying with appropriate drying agents
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Distillation, potentially under reduced pressure given its boiling point of 154.1°C at atmospheric pressure
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Column chromatography for higher purity requirements
Chemical Reactivity
Ester Functionality Reactions
As an ester, Ethyl 2,2-dimethylbut-3-enoate would be expected to participate in several characteristic reactions:
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Hydrolysis: Under acidic or basic conditions, the ester would hydrolyze to yield 2,2-dimethylbut-3-enoic acid and ethanol
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Transesterification: Reaction with other alcohols in the presence of catalysts would lead to the exchange of the ethoxy group
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Reduction: Using appropriate reducing agents such as lithium aluminum hydride would convert the ester to the corresponding primary alcohol
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Aminolysis: Reaction with amines would yield the corresponding amides
Alkene Functionality Reactions
The terminal vinyl group presents additional reactive sites that can undergo various transformations:
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Addition reactions: Including hydrogenation, halogenation, hydration, and hydrohalogenation
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Oxidation: Leading to various oxidized products depending on the reagents and conditions
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Polymerization: Under appropriate conditions, the vinyl group could participate in polymerization reactions
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Cycloaddition reactions: Such as Diels-Alder reactions when serving as a dienophile
The presence of both ester and alkene functionalities creates opportunities for selective reactions and the potential for creating more complex molecular structures through sequential transformations.
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